Methyl (2S,4S)-4-(3,4-dichlorophenoxy)-2-pyrrolidinecarboxylate hydrochloride
Overview
Description
Methyl (2S,4S)-4-(3,4-dichlorophenoxy)-2-pyrrolidinecarboxylate hydrochloride (MDPH) is a synthetic compound that has been used in scientific research for a variety of applications. It is a derivative of pyrrolidine, a cyclic amine, and a member of the pyrrolidinecarboxylate family. MDPH has been used in biochemical and physiological studies to investigate the effects of various compounds on cell signaling pathways and the regulation of metabolic processes.
Mechanism Of Action
MDPH is believed to act as an inhibitor of cytochrome P450 enzymes, which are involved in the metabolism of a variety of compounds. It is thought to act by binding to the heme group of the enzyme, thus preventing the substrate from binding and being metabolized. In addition, it has been shown to inhibit the activity of other enzymes, such as monoamine oxidase, which is involved in the metabolism of neurotransmitters.
Biochemical And Physiological Effects
MDPH has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of cytochrome P450 enzymes, which can lead to an increase in the levels of certain compounds in the body, such as drugs and hormones. In addition, it has been shown to inhibit the activity of other enzymes, such as monoamine oxidase, which can lead to an increase in the levels of certain neurotransmitters in the brain.
Advantages And Limitations For Lab Experiments
MDPH has several advantages for use in laboratory experiments. It is a relatively inexpensive compound, and it is relatively stable in solution. In addition, it is relatively easy to synthesize, and it has a high degree of solubility in aqueous solutions. However, it is important to note that MDPH can be toxic if handled improperly, and it should only be used in well-ventilated areas.
Future Directions
The potential applications of MDPH in scientific research are vast. It could be used to study the effects of various compounds on cell signaling pathways, the regulation of metabolic processes, and the inhibition of cytochrome P450 enzymes. In addition, it could be used to investigate the role of pyrrolidinecarboxylates in the inhibition of other enzymes, such as monoamine oxidase. Furthermore, it could be used to study the effects of various drugs and hormones on the body, and to investigate the potential therapeutic effects of compounds on diseases and disorders.
Scientific Research Applications
MDPH has been used in a variety of scientific research applications, including biochemical and physiological studies. It has been used to study the effects of various compounds on cell signaling pathways and the regulation of metabolic processes. In addition, it has been used to investigate the role of pyrrolidinecarboxylates in the inhibition of cytochrome P450 enzymes.
properties
IUPAC Name |
methyl (2S,4S)-4-(3,4-dichlorophenoxy)pyrrolidine-2-carboxylate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13Cl2NO3.ClH/c1-17-12(16)11-5-8(6-15-11)18-7-2-3-9(13)10(14)4-7;/h2-4,8,11,15H,5-6H2,1H3;1H/t8-,11-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCRNJLKNLCRJBJ-RWHJDYSMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(CN1)OC2=CC(=C(C=C2)Cl)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1C[C@@H](CN1)OC2=CC(=C(C=C2)Cl)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14Cl3NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl (2S,4S)-4-(3,4-dichlorophenoxy)-2-pyrrolidinecarboxylate hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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